

A Technical Guide to the Thermochemical Properties of Linalyl Benzoate

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Compound of Interest

Compound Name: *Linalyl benzoate*

Cat. No.: B092885

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Introduction

Linalyl benzoate (CAS 126-64-7) is an aromatic monoterpenoid ester recognized for its pleasant floral and fruity fragrance.[1][2] It is a component of some essential oils and is utilized in the fragrance, cosmetic, and food industries.[3][4] A thorough understanding of the thermochemical properties of **linalyl benzoate** is essential for its application in various industrial processes, including formulation, stability testing, and safety assessments. This technical guide provides a summary of the available physical and estimated thermochemical data for **linalyl benzoate** and details the standard experimental protocols for their determination. While experimentally determined thermochemical data for **linalyl benzoate** are not readily available in the published literature, this guide outlines the methodologies that would be employed for their measurement.

Physicochemical Properties of Linalyl Benzoate

A summary of the known physical properties of **linalyl benzoate** is presented in Table 1. This data is crucial for handling, storage, and processing of the compound.

Table 1: Physicochemical Properties of **Linalyl Benzoate**

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₂ O ₂	[5]
Molecular Weight	258.36 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	213 °C (lit.)	[3]
Density	0.98 g/mL at 25 °C (lit.)	[3]
Refractive Index	n _{20/D} 1.508 (lit.)	[3]
Flash Point	>230 °F (>110 °C)	[3]
Vapor Pressure	0.000047 mmHg @ 25.00 °C (est.)	[6]
Solubility	Insoluble in water; soluble in ethanol and oils.	[7]

Thermochemical Data

Currently, experimentally determined thermochemical data for **linalyl benzoate** are scarce in the scientific literature. However, computational methods, such as the Joback group contribution method, can provide estimated values. These estimations are useful for preliminary assessments but should be confirmed by experimental measurements. Table 2 summarizes the calculated thermochemical properties of **linalyl benzoate**.

Table 2: Calculated Thermochemical Data for **Linalyl Benzoate**

Property	Value (Unit)	Method	Source
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	133.10 (kJ/mol)	Joback Calculated Property	[8]
Enthalpy of Formation at Standard Conditions ($\Delta_f H^\circ_{\text{gas}}$)	-178.37 (kJ/mol)	Joback Calculated Property	[8]
Enthalpy of Fusion at Standard Conditions (Δ_fusH°)	26.81 (kJ/mol)	Joback Calculated Property	[8]
Enthalpy of Vaporization at Standard Conditions ($\Delta_{\text{vap}}H^\circ$)	62.94 (kJ/mol)	Joback Calculated Property	[8]
Ideal Gas Heat Capacity (C_p, gas)	Data not available		

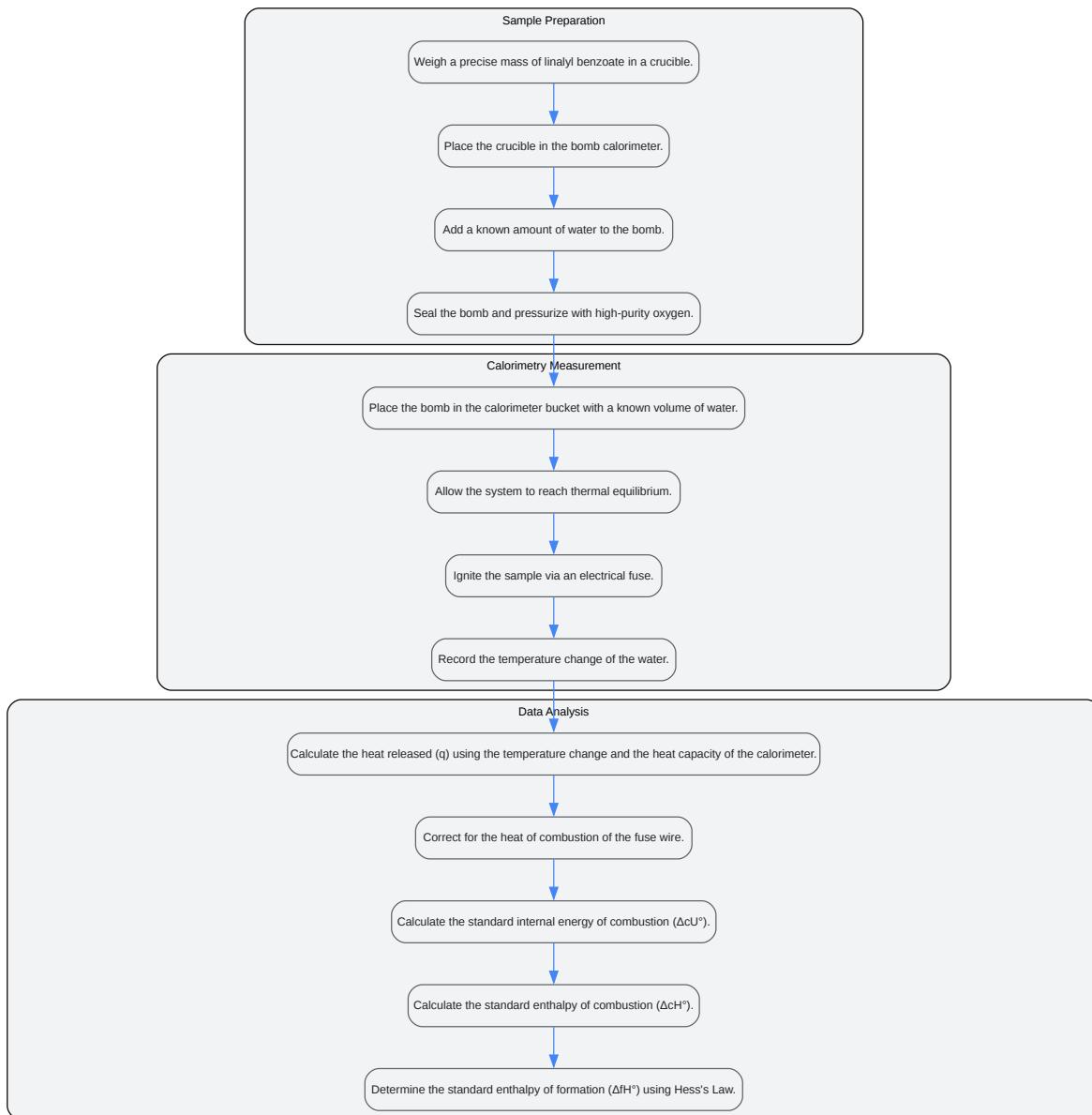
Experimental Protocols for Thermochemical Analysis

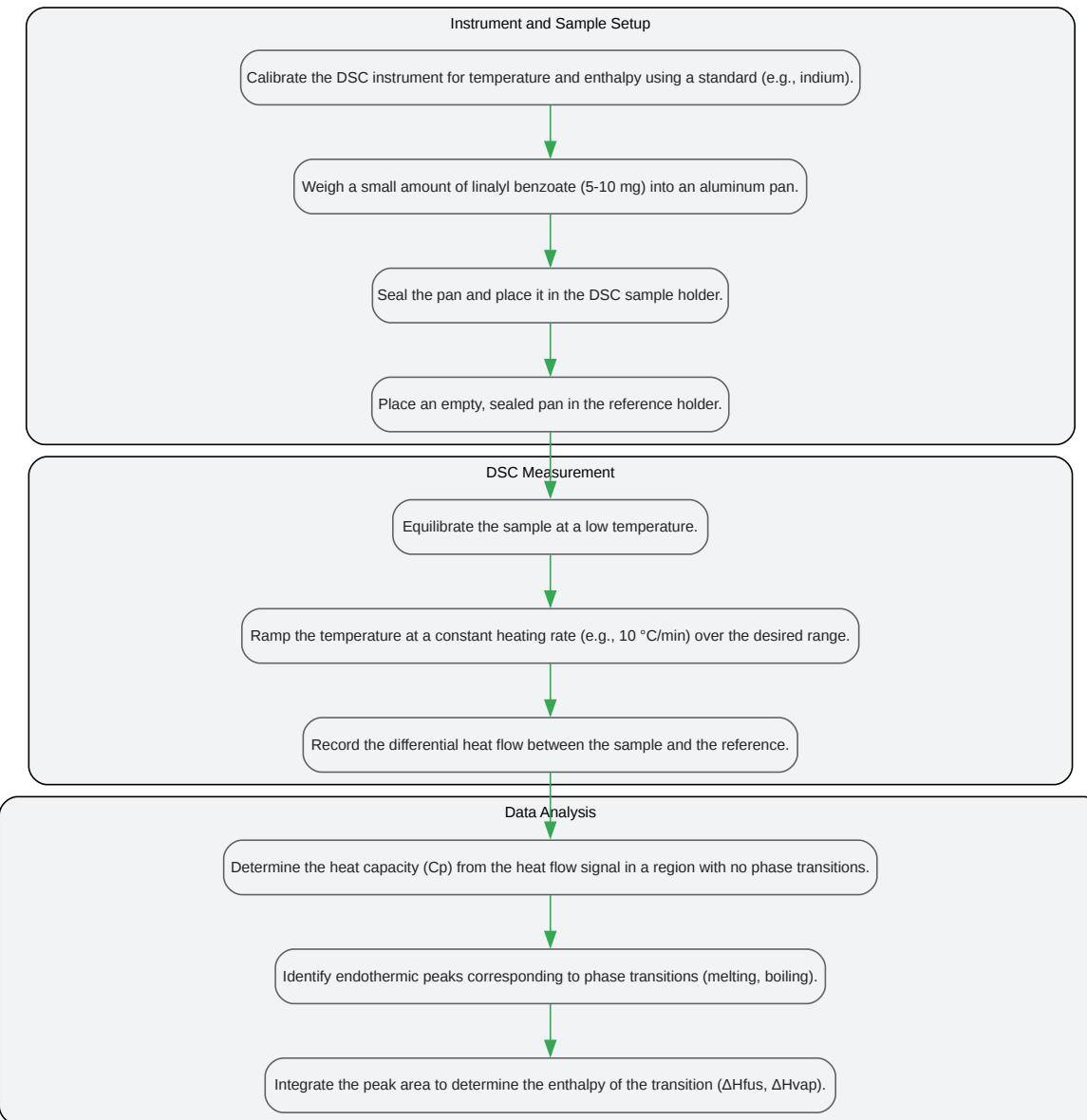
To obtain accurate and reliable thermochemical data for **linalyl benzoate**, standardized experimental procedures must be followed. The following sections detail the methodologies for determining the key thermochemical parameters.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion ($\Delta_c H^\circ$) is a fundamental thermochemical property that can be experimentally determined using a bomb calorimeter.[\[9\]](#)[\[10\]](#) From this value, the standard enthalpy of formation ($\Delta_f H^\circ$) can be calculated using Hess's Law.

Experimental Workflow:





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